Enhanced Electron-Donating Character Quantified by XLogP3-AA
The electron-donating character of a phosphine ligand is a primary driver of its coordination chemistry and catalytic performance, particularly in facilitating oxidative addition steps in cross-coupling cycles. The XLogP3-AA value, a computed measure of lipophilicity, serves as an indicator of the electron-donating capacity of the substituents. A lower value suggests a more polar, electron-rich structure. Tris-(p-TerT-buToxyphenyl) phosphine exhibits an XLogP3-AA of 7.5 [1], which is lower than that of its closely related analog, Tris(4-tert-butylphenyl)phosphine, which has a calculated XLogP of 10.4 [2]. This difference of 2.9 units indicates a significantly more electron-rich character due to the presence of the oxygen atoms in the tert-butoxy groups.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 7.5 |
| Comparator Or Baseline | Tris(4-tert-butylphenyl)phosphine (CAS 54409-77-7) XLogP = 10.4 |
| Quantified Difference | Δ = 2.9 units (lower XLogP indicates higher polarity / electron richness) |
| Conditions | Values computed by XLogP3 3.0 and PubChem release 2025.04.14 [1][2]. |
Why This Matters
A more electron-rich ligand can enhance catalytic activity in reactions where the rate-limiting step involves oxidative addition to a low-valent metal center, such as in palladium-catalyzed cross-coupling reactions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20479446, Tris(p-tert-butoxyphenyl)phosphine. Retrieved April 16, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 169789, Tris(4-tert-butylphenyl)phosphine. Retrieved April 16, 2026. View Source
